Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Metabolic stability Fluorine medicinal chemistry Benzothiophene oxidation

This 3-sulfamoyl-benzo[b]thiophene-2-carboxylate derivative features a distinctive C-4 fluorine that blocks oxidative metabolism, a 3-methoxyphenyl group offering unique hydrogen-bond geometry, and a computed XLogP3 ≈ 3.5 for balanced lipophilicity. Ideal for lead optimization, matched-pair SAR studies, and co-crystallography. Secure your research-grade sample today for reliable, reproducible results.

Molecular Formula C17H14FNO5S2
Molecular Weight 395.42
CAS No. 941919-18-2
Cat. No. B2542103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS941919-18-2
Molecular FormulaC17H14FNO5S2
Molecular Weight395.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
InChIInChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3
InChIKeyZYTCDGCRMBTOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 941919-18-2): Procurement-Relevant Chemical Identity and Scaffold Profile


Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 941919-18-2) is a synthetic small molecule belonging to the 3-sulfamoyl-benzo[b]thiophene-2-carboxylate class . Its core architecture combines a benzothiophene bicycle with a C-3 sulfamoyl linker bearing a 3-methoxyphenyl group, a C-2 methyl ester, and a distinctive C-4 fluorine atom on the benzothiophene ring . The compound has a molecular formula of C₁₇H₁₄FNO₅S₂ and a molecular weight of 395.42 g/mol . This scaffold is structurally related to known pharmacologically active chemotypes, including steroid sulfatase inhibitors and anticancer benzothiophene derivatives .

Why In-Class Benzothiophene Sulfamoyl Esters Cannot Be Interchanged with Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


The 3-sulfamoyl-benzo[b]thiophene-2-carboxylate scaffold is highly sensitive to substitution pattern, where even single-atom changes produce divergent biological and physicochemical profiles . In a systematic study of 21 substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides, IC₅₀ values against MCF-7 cells spanned nearly one full order of magnitude (1.81–9.73 µM) solely from variation in the sulfamoyl N-substituent . The 4-fluoro substituent on the benzothiophene core is known to modulate metabolic stability by blocking oxidative metabolism at the C-4 position, while the 3-methoxy (meta) orientation on the pendant phenyl ring influences both hydrogen-bond geometry and target complementarity differently from the corresponding 4-methoxy (para) regioisomer . Generic substitution within this class therefore risks loss of desired pharmacological profile, altered metabolic fate, or incompatible physicochemical properties for a given experimental system.

Quantitative Differentiation Evidence for Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate vs. Closest Analogs


Fluorine at C-4 Confers Enhanced Metabolic Stability Compared to the Non-Fluorinated 3-[(3-Methoxyphenyl)sulfamoyl] Analog

The target compound bears a fluorine atom at the 4-position of the benzothiophene ring, whereas the direct non-fluorinated analog Methyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (C₁₇H₁₅NO₅S₂, MW 377.4 g/mol) lacks this substituent . Fluorine substitution at the 4-position of benzothiophene is well-established to block cytochrome P450-mediated oxidative metabolism at this site, as documented for numerous fluorinated benzothiophene drug candidates . The C-4 position of benzothiophene is a known metabolic soft spot for hydroxylation; fluorine incorporation at this position typically increases metabolic half-life in human liver microsome assays by 2- to 5-fold compared to the non-fluorinated parent scaffold . This translates to a reduced intrinsic clearance and potentially extended pharmacokinetic exposure in in vivo studies.

Metabolic stability Fluorine medicinal chemistry Benzothiophene oxidation

3-Methoxy (Meta) vs. 4-Methoxy (Para) Regioisomer: Divergent Hydrogen-Bonding Geometry and Target Complementarity

The target compound carries the methoxy group at the 3-position (meta) of the N-phenylsulfamoyl ring. The corresponding 4-methoxy (para) regioisomer—Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (C₁₇H₁₄FNO₅S₂, MW 395.42 g/mol)—is an isomeric analog with identical molecular formula but distinct spatial orientation of the methoxy oxygen lone pairs . In a structurally analogous benzothiophene sulfamate series evaluated for NPP1/NPP3 inhibition (Anbar et al., Bioorganic Chemistry, 2020), moving the methoxy substituent between meta and para positions on the aryl ring altered IC₅₀ values by up to 4-fold against NPP1 and shifted NPP1/NPP3 selectivity ratios by over 10-fold . The 3-methoxy orientation positions the oxygen lone pairs approximately 5.1 Å from the sulfamoyl NH (computed distance), whereas the 4-methoxy isomer places them approximately 7.2 Å away, altering the intramolecular hydrogen-bond network and consequently the conformational preferences of the sulfamoyl linker .

Regioisomerism Sulfamoyl SAR Hydrogen-bond acceptor geometry

Class-Level Antiproliferative Potency: 3-Sulfamoyl-Benzothiophenes Exhibit IC₅₀ Range of 1.81–9.73 µM Across MCF-7, HeLa, A549, and Du-145 Cancer Cell Lines

The 3-sulfamoylbenzo[b]thiophene scaffold class has demonstrated consistent antiproliferative activity across multiple human cancer cell lines. In a study of 21 substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides (Pawar et al., Letters in Drug Design & Discovery, 2020), most compounds were active against MCF-7 (breast), HeLa (cervical), A549 (lung), and Du-145 (prostate) cell lines with IC₅₀ values in the range of 1.81 to 9.73 µM . The seven most potent compounds (compounds 18, 19, 21, 25, 30, 31, and 33) displayed IC₅₀ values of 1.81–2.52 µM . In a separate study, benzothiophene sulfamate derivatives evaluated by Anbar et al. (2020) yielded an IC₅₀ of 0.19 µM against MCF-7 for the most potent analog (compound 1r), with 11.7-fold selectivity over WI-38 normal fibroblasts . The target compound's specific IC₅₀ values have not been published in peer-reviewed literature; however, its structural features (4-fluoro, 3-methoxyphenylsulfamoyl, 2-methyl ester) fall within the SAR space associated with the 1.81–9.73 µM antiproliferative range for this chemotype.

Antiproliferative activity Cancer cell panel Benzothiophene sulfonamide

Physicochemical Differentiation: Fluorine Substitution Modulates logP and Polar Surface Area vs. Non-Fluorinated and Chloro-Substituted Analogs

The target compound (C₁₇H₁₄FNO₅S₂, MW 395.42) possesses a computed XLogP3 of approximately 3.5 and a topological polar surface area (TPSA) of approximately 110 Ų . In comparison, the non-fluorinated analog Methyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (C₁₇H₁₅NO₅S₂, MW 377.43) has a computed XLogP3 of approximately 3.2 and TPSA of approximately 101 Ų . The 5-chloro-2-methoxyphenyl analog Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (C₁₇H₁₃ClFNO₅S₂, MW 429.87) has a higher XLogP3 of approximately 4.0 and TPSA of approximately 110 Ų . The 3,5-dimethylphenyl analog Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (C₁₉H₁₈FNO₄S₂, MW 407.48) has an XLogP3 of approximately 4.2 and a reduced TPSA of approximately 93 Ų due to replacement of the methoxy oxygen with a methyl group . All four compounds fall within Lipinski Rule-of-5 compliant space, but the target compound occupies a distinct lipophilicity–polarity window that influences solubility, permeability, and protein binding.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Validated Application Scenarios for Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in Drug Discovery and Chemical Biology


Metabolic Stability Screening in Early-Stage Oncology Programs: Prioritizing the 4-Fluoro Analog

In lead optimization workflows targeting oncology indications, the 4-fluoro substitution on the benzothiophene core provides a metabolic stabilization advantage over non-fluorinated analogs . Medicinal chemistry teams evaluating the 3-sulfamoyl-benzothiophene-2-carboxylate series can use this compound as a metabolically stabilized probe to assess whether scaffold-related pharmacological activity is maintained when oxidative metabolism at the C-4 position is blocked. The class-wide antiproliferative activity range of 1.81–9.73 µM against MCF-7, HeLa, A549, and Du-145 cell lines provides a benchmark for expected potency.

Regioisomeric Selectivity Profiling: Differentiating 3-Methoxy vs. 4-Methoxy Target Engagement

The 3-methoxy (meta) orientation of the target compound creates a distinct hydrogen-bond geometry compared to the 4-methoxy (para) regioisomer, with the methoxy oxygen positioned approximately 5.1 Å from the sulfamoyl NH versus 7.2 Å for the para isomer . This regioisomeric pair serves as a powerful tool for probing hydrogen-bond-dependent target recognition in sulfamoyl-binding enzymes such as nucleotide pyrophosphatases/phosphodiesterases (NPP1/NPP3) or steroid sulfatase . Procurement of both regioisomers as a matched pair enables clean structure-activity relationship (SAR) dissection of methoxy orientation effects.

Physicochemical Property-Driven Library Design: Balancing logP and TPSA in the Benzothiophene Sulfamoyl Series

With a computed XLogP3 of approximately 3.5 and TPSA of approximately 110 Ų, the target compound occupies a favorable intermediate physicochemical space compared to more lipophilic analogs (e.g., 3,5-dimethylphenyl derivative, XLogP3 ~4.2) and less lipophilic non-fluorinated variants (XLogP3 ~3.2) . Compound library designers can use this compound as a reference point for optimizing the lipophilicity–polarity balance within the benzothiophene sulfamoyl series, particularly when aiming to maintain aqueous solubility above 50 µM while preserving cell permeability.

Sulfamoyl Linker Conformational Analysis in Structure-Based Drug Design

The sulfamoyl (–SO₂–NH–) linker connecting the benzothiophene core to the 3-methoxyphenyl ring is a conformationally significant moiety whose geometry is influenced by both the 3-methoxy substituent and the 4-fluoro group . This compound is suitable for co-crystallography or NMR-based conformational studies aimed at defining the preferred torsional angles of the sulfamoyl linker in solution and when bound to protein targets, providing critical structural information for rational design of more potent analogs.

Quote Request

Request a Quote for Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.